molecular formula C16H13N3O5S B3702058 Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate

Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate

Cat. No.: B3702058
M. Wt: 359.4 g/mol
InChI Key: WOICTZPCOYIIQD-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate is a complex organic compound with the molecular formula C16H12N3O5S It is known for its unique structure, which includes a nitrobenzoyl group and a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamothioylamino linkage may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoate
  • Methyl 2-[(4-nitrobenzoyl)carbamothioylamino]benzoate
  • Methyl 2-[(3-nitrobenzoyl)amino]benzoate

Uniqueness

Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate is unique due to its specific structural features, such as the position of the nitro group and the presence of the carbamothioylamino linkage. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-24-15(21)12-7-2-3-8-13(12)17-16(25)18-14(20)10-5-4-6-11(9-10)19(22)23/h2-9H,1H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOICTZPCOYIIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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